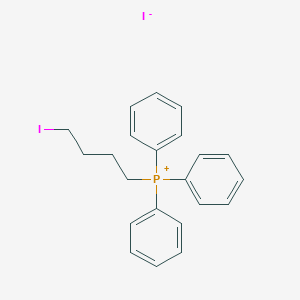

(4-Iodobutyl)(triphényl)phosphanium iodure

Vue d'ensemble

Description

L'iodure d'IBTP est un cation lipophilique qui s'accumule dans les mitochondries et forme des adduits thioéther stables de manière spécifique au thiol . Ce composé est utilisé pour le marquage spécifique des thiols protéiques mitochondriaux, ce qui en fait un outil précieux dans la recherche biochimique et médicale .

Applications De Recherche Scientifique

IBTP iodide has a wide range of scientific research applications:

Chemistry: It is used as a probe for studying thiol-specific reactions and redox processes in mitochondria.

Biology: The compound is employed in labeling mitochondrial proteins to study their function and interactions.

Medicine: IBTP iodide is used in research on mitochondrial diseases and oxidative stress-related conditions.

Mécanisme D'action

Target of Action

The primary target of IBTP is the mitochondria within cells . More specifically, it interacts with mitochondrial thiols .

Mode of Action

IBTP is a lipophilic cation that is selectively taken up by mitochondria. Once inside the mitochondria, it forms stable thioether adducts in a thiol-specific manner. This interaction leads to the specific labeling of mitochondrial thiols .

Biochemical Pathways

Given its interaction with mitochondrial thiols, it can be inferred that it may influence pathways related tothiol redox state .

Pharmacokinetics

It is known that ibtp iscell-permeable , which suggests it can be absorbed and distributed within the body. Its lipophilic nature and cationic properties may also influence its pharmacokinetics.

Result of Action

The result of IBTP’s action is the specific labeling of mitochondrial thiols . This can be used to identify the thiol redox state , providing valuable information about the cellular redox environment.

Analyse Biochimique

Biochemical Properties

IBTP (iodide) plays a significant role in biochemical reactions. It is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This property allows it to be used to identify the thiol redox state . The compound interacts with enzymes and proteins, particularly those in the mitochondria . For instance, it has been shown to bind to protein thiols through reversible selenenylsulfide bonds .

Cellular Effects

The effects of (4-Iodobutyl)(triphenyl)phosphanium iodide on cells are primarily observed in the mitochondria, where it is selectively taken up . It has been shown to be an effective antioxidant that degrades phospholipid hydroperoxides, prevents lipid peroxidation, and protects mitochondria from oxidative damage . These effects can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (4-Iodobutyl)(triphenyl)phosphanium iodide involves its interaction with mitochondrial thiols. The compound is reduced by glutathione (GSH) to the selenol form, and subsequent reaction with a peroxide reforms the ebselen moiety . This mechanism allows it to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It has been shown that both (4-Iodobutyl)(triphenyl)phosphanium iodide and ebselen decrease apoptosis induced by oxidative stress, suggesting that they can decrease mitochondrial oxidative stress .

Metabolic Pathways

The metabolic pathways involving (4-Iodobutyl)(triphenyl)phosphanium iodide are primarily associated with its interactions with mitochondrial thiols

Transport and Distribution

(4-Iodobutyl)(triphenyl)phosphanium iodide is selectively taken up into mitochondria, leading to specific labeling of mitochondrial thiols . This suggests that it may interact with certain transporters or binding proteins, and could have effects on its localization or accumulation within cells and tissues .

Subcellular Localization

The subcellular localization of (4-Iodobutyl)(triphenyl)phosphanium iodide is primarily in the mitochondria . This localization can have effects on its activity or function, including any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Méthodes De Préparation

La synthèse de l'iodure d'IBTP implique la réaction de la triphénylphosphine avec un iodure d'alkyle dans des conditions spécifiques . La réaction nécessite généralement un solvant tel que le dichlorométhane et est réalisée à température ambiante. Le produit est ensuite purifié par recristallisation ou chromatographie . Les méthodes de production industrielle peuvent impliquer la mise à l'échelle de cette réaction et l'optimisation des conditions pour garantir un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

L'iodure d'IBTP subit plusieurs types de réactions chimiques, notamment :

Réactions spécifiques au thiol : Il réagit avec les groupes thiol des protéines pour former des adduits thioéther stables.

Oxydation et réduction : Le composé peut participer à des réactions redox, en particulier dans l'environnement mitochondrial où le stress oxydatif est répandu.

Réactions de substitution : L'ion iodure peut être substitué par d'autres nucléophiles dans des conditions appropriées.

Les réactifs couramment utilisés dans ces réactions comprennent les composés contenant des thiols, les oxydants et les nucléophiles. Les principaux produits formés à partir de ces réactions sont des adduits thioéther et des dérivés substitués .

Applications de la recherche scientifique

L'iodure d'IBTP a un large éventail d'applications de recherche scientifique :

Mécanisme d'action

Le mécanisme d'action de l'iodure d'IBTP implique son accumulation dans les mitochondries en raison de sa nature lipophilique . Une fois à l'intérieur des mitochondries, il réagit spécifiquement avec les groupes thiol des protéines mitochondriales pour former des adduits thioéther stables . Cette réaction peut modifier l'état redox des protéines et affecter leur fonction, fournissant des informations sur les processus mitochondriaux et les réponses au stress oxydatif .

Comparaison Avec Des Composés Similaires

L'iodure d'IBTP est unique en sa capacité à marquer spécifiquement les thiols protéiques mitochondriaux. Des composés similaires incluent :

Dérivés de triphénylphosphonium : Ces composés s'accumulent également dans les mitochondries mais peuvent ne pas avoir la même réactivité spécifique au thiol.

Antioxydants ciblant les mitochondries : Des composés comme MitoQ et SkQ1 ciblent les mitochondries mais agissent principalement comme des antioxydants plutôt que des sondes réactives au thiol.

L'unicité de l'iodure d'IBTP réside dans sa réactivité spécifique avec les groupes thiol, ce qui en fait un outil précieux pour étudier la biologie redox mitochondriale .

Propriétés

IUPAC Name |

4-iodobutyl(triphenyl)phosphanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23IP.HI/c23-18-10-11-19-24(20-12-4-1-5-13-20,21-14-6-2-7-15-21)22-16-8-3-9-17-22;/h1-9,12-17H,10-11,18-19H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWDMWKLGLADJFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[P+](CCCCI)(C2=CC=CC=C2)C3=CC=CC=C3.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23I2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40587901 | |

| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159085-21-9 | |

| Record name | (4-Iodobutyl)(triphenyl)phosphanium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40587901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

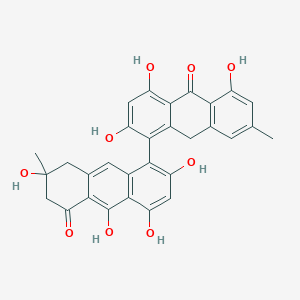

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Amino-5-[(methylamino)carbonyl]benzoic acid](/img/structure/B161425.png)